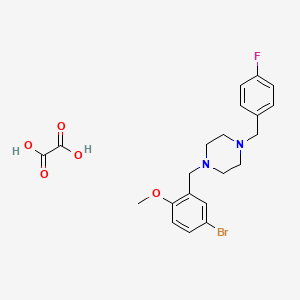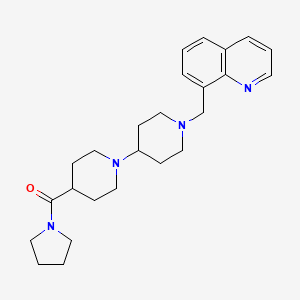![molecular formula C17H19ClO3 B5018857 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5018857.png)
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as GW501516, is a synthetic drug that was developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is known for its ability to increase endurance and improve athletic performance. In recent years, GW501516 has gained popularity in the sports industry as a performance-enhancing drug, despite being banned by the World Anti-Doping Agency (WADA) in 2009.
Mécanisme D'action
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves energy metabolism and enhances endurance performance. In addition, this compound has been shown to increase the expression of genes involved in muscle fiber type switching, which may contribute to its performance-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in both animal models and humans. These include increased endurance and exercise capacity, improved lipid and glucose metabolism, reduced inflammation, and improved vascular function. In addition, this compound has been shown to promote muscle fiber type switching, which may contribute to its performance-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments, including its ability to improve metabolic and cardiovascular parameters in animal models of disease. However, there are also several limitations to its use, including the potential for off-target effects and the fact that it has been banned by WADA for use in sports.
Orientations Futures
There are several potential future directions for research on 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene, including its potential as a treatment for metabolic and cardiovascular diseases, its effects on muscle fiber type switching, and its potential as a performance-enhancing drug. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene involves a multi-step process that starts with the reaction of 4-chlorophenol with propylene oxide to form 4-chlorophenoxypropanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride in the presence of a base to give this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through various purification techniques.
Applications De Recherche Scientifique
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, this compound has been investigated for its potential to prevent atherosclerosis and other cardiovascular diseases by reducing oxidative stress and improving vascular function.
Propriétés
IUPAC Name |
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMBAWNSZJEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)
![1-allyl-5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018792.png)
![1-(hydroxymethyl)-7-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018798.png)

![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5018811.png)
![4-(2,4-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5018822.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5018830.png)
![N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B5018850.png)
![1,1'-(2-butyne-1,4-diyl)bis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B5018860.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5018867.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5018880.png)
![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)
![isopropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5018892.png)